Superior Systemic Exposure: Cholesterol vs. DSPE Anchor
When liposomes were surface-decorated with linear mPEG114-Chol (cholesterol anchor, 5 kDa PEG) and compared to liposomes coated with branched (mPEG114)2-DSPE (phospholipid anchor, ∼10 kDa PEG), the cholesterol-anchored formulation exhibited a 2.1-fold higher area under the plasma concentration–time curve (AUC) in vivo [1]. This pharmacokinetic advantage was observed despite the smaller PEG size on the cholesterol construct, indicating that anchor chemistry—not PEG molecular weight alone—dictates circulatory retention. Furthermore, the cholesterol-anchored liposome AUC was 3.2-fold greater than that of naked (unPEGylated) liposomes, confirming the essential contribution of cholesterol-mediated membrane integration to the stealth effect [1].
| Evidence Dimension | Systemic bioavailability (AUC) of decorated liposomes in vivo |
|---|---|
| Target Compound Data | Liposomes with mPEG114-Chol: 3.2-fold higher AUC vs. naked liposomes; 2.1-fold higher AUC vs. branched (mPEG114)2-DSPE liposomes |
| Comparator Or Baseline | Naked liposomes (AUC baseline); branched (mPEG114)2-DSPE liposomes (∼2.1-fold lower AUC than cholesterol-anchored) |
| Quantified Difference | 2.1-fold AUC advantage over branched DSPE-PEG; 3.2-fold over uncoated liposomes |
| Conditions | In vivo pharmacokinetic study in rat model; liposomes composed of HSPC/Chol (55:45 mol%) + 5 mol% PEG-lipid; mPEG114-Chol (linear, ∼5 kDa) vs. (mPEG114)2-DSPE (branched, ∼10 kDa) |
Why This Matters
A 2.1-fold AUC advantage directly translates to prolonged drug exposure and potentially superior therapeutic efficacy, making cholesterol-anchored PEG-MAL the rational choice over DSPE-anchored analogs for applications demanding extended circulation.
- [1] Mastrotto F, Brazzale C, Bellato F, et al. In Vitro and in Vivo Behavior of Liposomes Decorated with PEGs with Different Chemical Features. Molecular Pharmaceutics. 2020;17(2):472-487. doi:10.1021/acs.molpharmaceut.9b00887. View Source
